molecular formula C18H15F3N2O2 B6491522 N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide CAS No. 905674-64-8

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B6491522
CAS No.: 905674-64-8
M. Wt: 348.3 g/mol
InChI Key: PQUQTNNUMPJXFW-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a phenyl group at the N1 position and a benzamide moiety at the C3 position. The benzamide component features a trifluoromethyl (-CF₃) group at the meta position, a structural motif known to enhance lipophilicity and metabolic stability in medicinal chemistry contexts . While its specific biological targets and applications remain underexplored in publicly available literature, its design aligns with compounds targeting enzymes or receptors where electron-withdrawing substituents modulate binding affinity (e.g., kinase inhibitors or protease modulators).

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-6-4-5-12(9-13)17(25)22-14-10-16(24)23(11-14)15-7-2-1-3-8-15/h1-9,14H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUQTNNUMPJXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes and cancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl benzamide moiety. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially improving bioavailability.

Research indicates that compounds with similar structures may exhibit activity through various mechanisms:

  • Inhibition of Enzymes : Compounds containing the amide functional group can act as inhibitors of specific enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling : These compounds may influence pathways related to apoptosis and cell survival, particularly under stress conditions such as endoplasmic reticulum (ER) stress.

1. Anti-Diabetic Effects

A significant area of research has focused on the protective effects of similar compounds against ER stress-induced β-cell dysfunction. For instance, derivatives have shown the ability to enhance cell viability under stress conditions, with maximum activity reported at 100% and EC50 values indicating potent protective effects:

CompoundMaximum Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
5g8813 ± 1
5h4632 ± 7

These results suggest that modifications to the phenyl ring can significantly affect biological activity, with certain substitutions leading to enhanced protective effects against β-cell apoptosis induced by stressors like thapsigargin (Tm) .

2. Anticancer Activity

The potential anticancer properties of this compound have also been explored. Compounds with structural similarities have been shown to inhibit topoisomerase IIβ, an enzyme critical for DNA replication and repair. This inhibition can lead to increased cytotoxicity in cancer cells:

Compound IDIC50 (μM)
Compound A0.55
Compound B0.64

These findings indicate that the compound may possess significant anticancer properties through its action on DNA repair mechanisms .

Study on β-cell Protection

In a recent study, researchers synthesized a series of benzamide derivatives to evaluate their protective effects on pancreatic β-cells under ER stress conditions. The study found that specific modifications, such as the introduction of trifluoromethyl groups at strategic positions on the phenyl ring, resulted in compounds with enhanced β-cell protective activity. The compound WO5m demonstrated complete protection against ER stress-induced cell death, highlighting the therapeutic potential of this class of compounds in diabetes management .

Study on Cancer Cell Lines

Another investigation assessed the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines. The results indicated that certain modifications led to increased apoptosis in treated cells, suggesting that these compounds could serve as potential chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can be contextualized against related compounds, as illustrated in the evidence provided. Below is a detailed analysis organized by key structural features:

Core Heterocyclic Systems

  • Pyrrolidinone vs. Thiazole/Imidazopyrimidine: The pyrrolidinone core in the target compound contrasts with thiazole (e.g., 923121-43-1) or imidazo[1,2-a]pyrimidine (e.g., 923113-15-9) cores in analogs.

Benzamide Substituents

  • Trifluoromethyl (-CF₃) vs. Halogen/Other Groups :
    The meta-trifluoromethyl group distinguishes the target compound from analogs like 923113-15-9 (3-fluoro substituent) and 881041-60-7 (4-bromophenyl group). The -CF₃ group is more lipophilic (logP ~2.1) and electron-withdrawing than halogens, which may improve membrane permeability but reduce aqueous solubility .

Functional Group Positioning

  • Substituent Position on Benzamide: The target compound’s -CF₃ group at the benzamide’s meta position contrasts with para-substituted analogs (e.g., 881041-60-7).

Table 1: Structural Comparison with Similar Compounds

Compound ID Core Structure Benzamide Substituent(s) Key Functional Groups
Target Compound Pyrrolidinone 3-(Trifluoromethyl) Phenyl, -CF₃
923113-15-9 Imidazo[1,2-a]pyrimidine 3-Fluoro Fluoro, methylimidazole
923121-43-1 Thiazole 2,6-Difluorobenzyl Difluoro, pivalamide
881041-60-7 Pyrrole 4-Bromophenyl Bromo, prop-2-enoxy

Hypothesized Pharmacological Implications

  • Metabolic Stability : Trifluoromethyl groups are resistant to oxidative metabolism, which may extend half-life relative to compounds with alkyl or halogen substituents (e.g., 877797-14-3) .
  • Target Engagement: The pyrrolidinone-lactam structure may favor hydrogen bonding with protease active sites, unlike thiazole-based analogs (e.g., 923121-43-1) that prioritize π-π stacking .

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